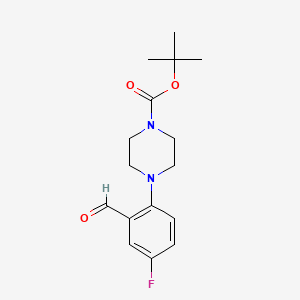

Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate, also known as TBFPPC, is a synthetic compound that has been widely studied for its potential applications in various fields, such as medicine, chemistry, and biotechnology. TBFPPC has been found to exhibit a wide range of properties, including high solubility, stability, and bioavailability, making it an attractive option for researchers.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Structural Analysis Tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and molecular structure. The compounds are often synthesized through condensation reactions or other synthetic pathways involving nucleophilic substitution reactions. For instance, Sanjeevarayappa et al. (2015) and Kulkarni et al. (2016) explored the synthesis and characterization of similar derivatives, emphasizing their structural confirmation through various spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis, along with single crystal XRD data for precise structural elucidation. These studies highlight the compound's crystallization in specific crystal systems and the presence of intermolecular interactions that contribute to their three-dimensional architecture (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).

Pharmacological and Biological Applications The compound and its derivatives are explored for various biological and pharmacological applications. However, it's important to note that the focus is on the scientific applications, not on drug use, dosage, or side effects. For example, the compound synthesized by Sanjeevarayappa et al. was screened for in vitro antibacterial and anthelmintic activity, exhibiting moderate activity in specific tests. This indicates its potential in developing treatments or interventions in the medical and veterinary fields (Sanjeevarayappa et al., 2015).

Material Science and Chemical Properties

Corrosion Inhibition Properties In the field of material science, Praveen et al. (2021) investigated the compound's efficacy as a corrosion inhibitor for carbon steel in corrosive environments. Their research demonstrated the compound's potential in protecting metal surfaces, indicating its application in industrial settings to prolong the lifespan of metal-based structures (Praveen et al., 2021).

Mechanism of Action

Target of Action

Similar compounds such as n-boc piperazine derivatives have shown a wide spectrum of biological activities, suggesting that they interact with various macromolecules .

Mode of Action

The conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules . This suggests that the compound might interact with its targets through hydrogen bonding and other intermolecular forces.

Biochemical Pathways

Similar compounds have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s water solubility and capacity for the formation of hydrogen bonds suggest that it may have good bioavailability .

Result of Action

Similar compounds have shown antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that the compound may have diverse molecular and cellular effects.

properties

IUPAC Name |

tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQLHUZVZHDBHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470544 |

Source

|

| Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

697305-53-6 |

Source

|

| Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.